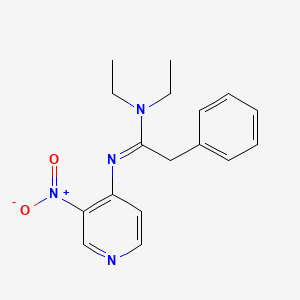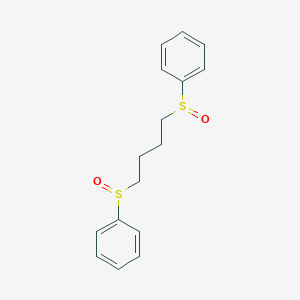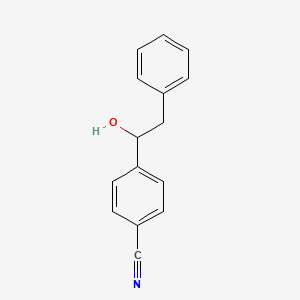![molecular formula C9H18O5Si B12547660 5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one CAS No. 150241-72-8](/img/structure/B12547660.png)
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethoxysilyl group attached to an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one typically involves the reaction of 5-methyl-2-oxolanone with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for large-scale production while maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethoxysilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one involves the interaction of the trimethoxysilyl group with various molecular targets. The compound can form stable bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. These linkages enhance the stability and functionality of the modified surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-methylidene-oxolan-2-one: This compound has a similar oxolanone ring but lacks the trimethoxysilyl group.
Trimethoxy[3-(methylamino)propyl]silane: This compound contains a trimethoxysilyl group but differs in the structure of the organic moiety attached to it.
Uniqueness
5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one is unique due to the presence of both the oxolanone ring and the trimethoxysilyl group. This combination imparts specific properties to the compound, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
150241-72-8 |
|---|---|
Formule moléculaire |
C9H18O5Si |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
5-methyl-3-(trimethoxysilylmethyl)oxolan-2-one |
InChI |
InChI=1S/C9H18O5Si/c1-7-5-8(9(10)14-7)6-15(11-2,12-3)13-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
YUNCRODWPNDGPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)O1)C[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)

![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)

![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)

![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)


![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
